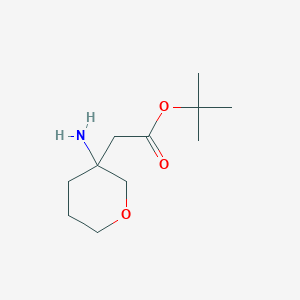

Tert-butyl 2-(3-aminooxan-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-aminooxan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEJKRDRUUKWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 3 Aminooxan 3 Yl Acetate

Retrosynthetic Analysis Targeting the 3-Aminooxane Core

A retrosynthetic analysis of Tert-butyl 2-(3-aminooxan-3-yl)acetate reveals several key disconnections that form the basis for potential synthetic strategies. The primary challenge lies in the stereoselective installation of the amino and acetate functionalities at the C3 position of the oxane ring.

Stereocontrolled Introduction of the 3-Amino Group

The introduction of the amino group at the C3 position with control of stereochemistry is a critical step. Retrosynthetically, this can be envisioned through several pathways:

From a Ketone Precursor: A 3-oxo-oxane intermediate could undergo stereoselective reductive amination. The facial selectivity of this reaction could be controlled by the steric environment of the oxane ring or through the use of chiral reagents or catalysts.

Nucleophilic Opening of an Epoxide: An epoxide spanning the C2-C3 or C3-C4 positions of the oxane precursor could be opened by an ammonia equivalent or a protected amine. The regioselectivity and stereospecificity of the epoxide opening would be crucial.

From an α-Hydroxy Acid Derivative: A precursor containing a hydroxyl group at the C3 position could be converted to the corresponding amine via a Mitsunobu reaction with a nitrogen nucleophile or through a multi-step oxidation-amination sequence.

Convergent and Linear Synthesis of the Acetate Side Chain

The tert-butyl acetate side chain can be introduced through either a convergent or a linear approach.

Convergent Approach: A pre-formed nucleophilic fragment, such as the enolate of tert-butyl acetate or a related synthon, could be added to an electrophilic C3 center of the oxane ring. This approach offers flexibility but may pose challenges in controlling the stereochemistry of the newly formed quaternary center.

Linear Approach: The acetate side chain could be built sequentially from a precursor already containing the C3-amino functionality. For example, a 3-amino-3-hydroxymethyl oxane could be elaborated to the desired acetate through oxidation and esterification.

Exploration of Potential Synthetic Routes and Optimized Reaction Conditions

Based on the retrosynthetic analysis, several potential synthetic routes can be proposed. The optimization of reaction conditions to control stereoselectivity will be paramount in each approach.

Control of Diastereoselectivity and Enantioselectivity at the Oxane-3 Position

Achieving the desired stereochemistry at the C3 quaternary center is the most significant challenge. Several strategies can be employed to control both diastereoselectivity and enantioselectivity.

One potential route could involve an asymmetric Michael addition of a protected amine to an α,β-unsaturated ester precursor, which could then be elaborated to form the oxane ring. The use of a chiral amine or a chiral catalyst could induce the desired stereochemistry at the C3 position.

Another approach could utilize a chiral auxiliary on a glycine-derived nucleophile, which is then alkylated with a suitable electrophilic oxane precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

The table below illustrates hypothetical data for a key stereoselective transformation, highlighting the impact of different catalysts on the enantiomeric excess (ee) and diastereomeric ratio (dr) of a model reaction leading to a 3-aminooxane intermediate.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| 1 | Uncatalyzed | Toluene | 80 | 75 | 50:50 | - |

| 2 | Chiral Lewis Acid A | CH₂Cl₂ | -20 | 85 | 80:20 | 90 |

| 3 | Chiral Lewis Acid B | THF | 0 | 82 | 75:25 | 85 |

| 4 | Organocatalyst C | Dioxane | 25 | 90 | >95:5 | 98 |

This is a hypothetical data table for illustrative purposes.

Application of Protecting Group Chemistry Beyond the Tert-butyl Ester

The synthesis of this compound will necessitate the use of protecting groups to mask reactive functionalities and ensure chemoselectivity. The tert-butyl ester itself serves as a protecting group for the carboxylic acid, which is generally stable to a wide range of conditions but can be removed under acidic conditions.

The primary amino group will require protection throughout the synthesis. Common amine protecting groups include carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). The choice of protecting group will depend on the specific reaction conditions employed in subsequent steps and the desired deprotection strategy. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, will be crucial for the successful synthesis of this complex molecule.

The following table summarizes common protecting groups for the amino functionality and their typical deprotection conditions, which would be relevant in the synthesis of the target compound.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) |

Catalytic and Organometallic Approaches in Oxane Functionalization

The direct functionalization of the oxane (tetrahydropyran) ring, particularly at the C3 position to introduce both an amino and an acetate group, presents a significant synthetic challenge. Modern catalytic and organometallic methodologies offer promising solutions to overcome the traditionally limited reactivity of such saturated heterocyclic systems.

One of the foremost strategies involves the catalytic C-H amination of the oxane ring. rsc.orgrsc.org This approach, often employing transition metal catalysts such as those based on rhodium or iridium, allows for the direct conversion of a C-H bond into a C-N bond. While regioselectivity can be a challenge, the use of directing groups can guide the amination to the desired position. For the synthesis of this compound, a plausible route could involve the initial installation of a directing group at a position that favors C3 amination. Subsequent functionalization to introduce the acetate moiety would then be required.

Organometallic reagents provide another powerful avenue for the functionalization of the oxane core. A hypothetical, yet chemically sound, approach would commence with a commercially available precursor such as tetrahydropyran-3-one. The addition of an organometallic cyanide source, for instance, trimethylsilyl cyanide, to the ketone would yield a cyanohydrin. This intermediate could then be subjected to reductive amination conditions to furnish the 3-amino-3-cyanomethyl-oxane, which upon hydrolysis of the nitrile and subsequent esterification with tert-butanol would yield the target compound.

Furthermore, cobalt-catalyzed enantioselective aza-Barbier reactions of ketimines with unactivated alkyl halides have emerged as a robust method for creating chiral α-tertiary amino esters. nih.gov This methodology could be adapted to an imine derived from tetrahydropyran-3-one to introduce the acetate group stereoselectively.

Recent advancements in dual catalysis, combining N-heterocyclic carbene (NHC) and photoredox catalysis, have enabled the three-component synthesis of γ-amino esters with α-quaternary carbon centers. nih.gov This innovative approach could potentially be applied to a system involving an oxane-derived component to construct the desired 3-amino-3-carboxymethyl moiety in a single step.

Table 1: Comparison of Potential Catalytic Approaches

| Catalytic Approach | Key Features | Potential Advantages | Potential Challenges |

| Directed C-H Amination | Direct conversion of C-H to C-N bond. | Atom economy, fewer steps. | Regioselectivity, need for directing group. |

| Organometallic Addition to Ketone | Utilizes a readily available starting material. | Well-established reactions. | Stepwise synthesis, potential for side reactions. |

| Cobalt-Catalyzed Aza-Barbier Reaction | Enantioselective formation of α-tertiary amino esters. | High stereocontrol. | Substrate scope for heterocyclic imines. |

| NHC/Photoredox Dual Catalysis | Three-component, one-pot synthesis. | High efficiency and convergence. | Complexity of the catalytic system. |

Comparative Analysis with Synthetic Approaches to Related Aminosubstituted Oxanes

General Synthetic Considerations for Aminooxan-Based Building Blocks

The synthesis of aminooxane-based building blocks is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. africanjournalofbiomedicalresearch.com A common strategy for the synthesis of 3-aminooxanes involves the use of a ketone precursor, specifically tetrahydropyran-3-one. Classical methods like the Strecker masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmedschoolcoach.comchemistnotes.com and Bucherer-Bergs alfa-chemistry.comwikipedia.orgresearchgate.netnih.govorganic-chemistry.org reactions are frequently employed.

The Strecker synthesis involves the reaction of the ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmedschoolcoach.comchemistnotes.com In the context of our target molecule, tetrahydropyran-3-one would react with ammonia and cyanide, followed by hydrolysis and esterification to yield this compound.

The Bucherer-Bergs reaction provides an alternative route, where the ketone reacts with ammonium carbonate and a cyanide source to produce a hydantoin intermediate. alfa-chemistry.comwikipedia.orgresearchgate.netnih.govorganic-chemistry.org This hydantoin can then be hydrolyzed to the desired amino acid. This method is often advantageous due to its operational simplicity and the crystalline nature of the hydantoin intermediates, which facilitates purification.

Both methods, however, typically produce racemic mixtures, necessitating a subsequent resolution step if a single enantiomer is desired.

Asymmetric Synthesis of Chiral Amino-Tetrahydropyran Derivatives

Achieving stereocontrol in the synthesis of chiral amino-tetrahydropyran derivatives is a key focus of modern synthetic chemistry. semanticscholar.org Numerous asymmetric strategies have been developed to address this challenge.

One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be used in a modified Strecker synthesis to induce diastereoselectivity in the formation of the aminonitrile intermediate. Subsequent cleavage of the auxiliary provides the enantiomerically enriched amino acid.

Catalytic asymmetric methods represent a more elegant and atom-economical approach. The development of chiral catalysts for the enantioselective cyanation of imines or the asymmetric reduction of α-amino ketones derived from tetrahydropyran are active areas of research. For example, a copper-catalyzed asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters has been reported, which could be adapted for the synthesis of chiral 3-amino-3-substituted oxanes. nih.gov

Furthermore, enzymatic resolutions of racemic amino-tetrahydropyran derivatives or their precursors offer a powerful tool for obtaining enantiomerically pure compounds.

Process Development and Scale-Up Considerations for Efficient Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. pharmtech.comuab.catprinceton-acs.org For the synthesis of this compound, a robust and scalable route is paramount.

A key consideration is the choice of starting materials and reagents. For instance, while the Strecker and Bucherer-Bergs reactions are viable, the use of large quantities of cyanide salts on an industrial scale poses significant safety and environmental challenges. Therefore, alternative, less hazardous cyanide sources or cyanide-free routes would be highly desirable.

The optimization of reaction conditions is crucial for maximizing yield and minimizing impurities. This includes factors such as solvent selection, reaction temperature, concentration, and catalyst loading. The use of flow chemistry can offer significant advantages in terms of safety, heat transfer, and scalability for highly exothermic or hazardous reactions.

Purification of the final product and intermediates is another critical aspect. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process to obtain the desired polymorph of this compound with high purity is a key objective of process development.

Table 2: Key Considerations for Process Development and Scale-Up

| Factor | Key Considerations |

| Safety | Handling of hazardous reagents (e.g., cyanides), control of exotherms. |

| Cost-Effectiveness | Cost of starting materials, reagents, and solvents; overall process efficiency. |

| Scalability | Robustness of the process, ease of operation on a large scale. |

| Purification | Development of efficient and scalable purification methods (e.g., crystallization). |

| Environmental Impact | Minimization of waste (PMI), use of green solvents and reagents. |

Chemical Transformations and Derivatization Strategies of Tert Butyl 2 3 Aminooxan 3 Yl Acetate

Reactivity Profiles of the Primary Amine Moiety

The primary amine in Tert-butyl 2-(3-aminooxan-3-yl)acetate serves as a versatile nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity allows for the introduction of a wide array of substituents, leading to the synthesis of diverse derivatives.

Amidation, Acylation, and Alkylation Reactions

The primary amine of this compound can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acylating agents such as acid chlorides, anhydrides, or other activated carboxylic acid derivatives. The reaction generally proceeds under basic conditions to neutralize the acid byproduct. N-hydroxysuccinimide (NHS) esters are also effective derivatizing agents for primary amines, although care must be taken to avoid side reactions with other nucleophilic groups. nih.govrug.nl

Alkylation of the primary amine can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide to form a secondary amine. Further alkylation to form tertiary amines and quaternary ammonium salts is also possible.

| Reaction Type | Reagent | Product | General Conditions |

| Amidation | Acid Chloride (R-COCl) | N-Acyl derivative | Base (e.g., pyridine, triethylamine) |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl derivative | Base or neat |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative | Base, polar solvent |

Formation of Imines, Enamines, and Heterocyclic Systems

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. pressbooks.pub The formation of imines is a reversible process. libretexts.org

While primary amines typically form imines, the formation of enamines is also a possibility, although they are generally less stable than the corresponding imines and tend to tautomerize. wikipedia.orgorganicchemistrytutor.com The reaction of a primary amine with a carbonyl compound can lead to an enamine intermediate which then rearranges to the more stable imine. wikipedia.org

The bifunctional nature of this compound, possessing both a nucleophilic amine and a latent carboxylic acid (upon ester hydrolysis), makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org Depending on the reaction partner, a variety of heterocyclic systems can be constructed. For instance, reaction with bifunctional electrophiles can lead to the formation of rings of various sizes. The synthesis of thiazole β-amino esters has been reported from β-amino acids, highlighting the potential for heterocycle formation. farmaciajournal.com

| Reaction | Reactant | Product | Key Features |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible |

| Enamine Formation | Aldehyde or Ketone | Enamine (often transient) | Tautomerizes to imine |

| Heterocycle Synthesis | Bifunctional Electrophiles | Various N-heterocycles | Utilizes both amine and ester/acid functionality |

Post-Synthetic Derivatization for Analytical Purity Assessment

For the purpose of analytical purity assessment, particularly by High-Performance Liquid Chromatography (HPLC), the primary amine of this compound can be derivatized to introduce a chromophore or fluorophore. This enhances the detectability of the compound. Common derivatizing reagents for primary amines include o-phthalaldehyde (OPA), dansyl chloride, and phenyl isothiocyanate (PITC). thermofisher.comnih.govrsc.org

The choice of derivatizing reagent depends on the analytical method and the desired sensitivity. OPA reacts rapidly with primary amines to form fluorescent derivatives. acs.org Dansyl chloride also yields fluorescent derivatives that are generally stable. nih.gov PITC forms phenylthiourea derivatives that can be detected by UV absorbance. rsc.org

| Derivatizing Reagent | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity |

| Dansyl Chloride | Fluorescence | Stable derivatives |

| Phenyl Isothiocyanate (PITC) | UV-Visible Absorbance | Suitable for primary and secondary amines |

Ester Hydrolysis and Further Ester Transformations

The tert-butyl ester group of this compound is a key functional handle that can be manipulated under various conditions. Its selective cleavage or transformation allows for further derivatization at the carboxyl group.

Selective Cleavage of the Tert-butyl Ester

The tert-butyl ester is known for its stability under basic conditions and its lability under acidic conditions. acsgcipr.org This allows for its selective removal in the presence of other ester groups that are sensitive to base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: The most common method for cleaving tert-butyl esters is through acid catalysis. acsgcipr.org The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. researchgate.netchegg.com A variety of acids can be used, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. acsgcipr.org

Lewis Acid-Mediated Cleavage: Lewis acids such as zinc bromide (ZnBr₂) have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile protecting groups. semanticscholar.orgacs.orgresearchgate.net This method offers an alternative to protic acids and can be advantageous in certain synthetic contexts. researchgate.net

Enzymatic Hydrolysis: In some cases, enzymatic hydrolysis can be employed for the selective cleavage of esters. The protease subtilisin has been reported to selectively hydrolyze C-terminal tert-butyl esters of peptides, suggesting a potential for the selective cleavage of the ester in this compound under mild, enzymatic conditions. google.comnih.gov

| Cleavage Method | Reagents | Key Features |

| Acid-Catalyzed | TFA, HCl, H₂SO₄ | Common and efficient, proceeds via tert-butyl cation |

| Lewis Acid-Mediated | ZnBr₂ | Selective in the presence of other acid-labile groups |

| Enzymatic | Subtilisin | Mild and highly selective conditions |

Transesterification and Amide Formation

The tert-butyl ester of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. This reaction allows for the conversion of the tert-butyl ester into other alkyl esters.

Direct conversion of the tert-butyl ester to an amide (aminolysis) is also a feasible transformation. chemistrysteps.com While less common than the aminolysis of more reactive esters like methyl or ethyl esters, this reaction can be driven to completion, often with heating or under specific catalytic conditions. nih.gov A one-pot synthesis of amides from tert-butyl esters via an acid chloride intermediate has also been developed, offering a practical route for this transformation. researchgate.net

| Transformation | Reagents | Product |

| Transesterification | Alcohol (R'-OH), Catalyst | New Ester (R'-O-CO-R) |

| Amide Formation (Aminolysis) | Amine (R'₂NH) | Amide (R'₂N-CO-R) |

| Amide Formation (via Acid Chloride) | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine (R'₂NH) | Amide (R'₂N-CO-R) |

Reactivity of the Tetrahydropyran Ring

The tetrahydropyran ring, a saturated cyclic ether, is generally stable. However, the presence of substituents, particularly at the 3-position, can influence its reactivity, making it susceptible to ring-opening and other transformations under specific conditions.

The cleavage of the C-O bonds within the tetrahydropyran ring of this compound would require activation, typically through acidic conditions or metal catalysis.

Acid-Catalyzed and Lewis Acid-Mediated Ring-Opening:

Under acidic conditions, the ether oxygen of the tetrahydropyran ring can be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack, leading to ring cleavage. The regioselectivity of the attack would depend on the nature of the nucleophile and the reaction conditions. For a 3-substituted oxane, cleavage could occur at either the C2-O or C6-O bond.

Lewis acids can also promote the ring-opening of tetrahydropyrans. For instance, Lewis acids can catalyze intramolecular benzannulations of dihydrofuran acetals, a process that involves ring-opening. While this is on a related dihydro- system, it highlights the utility of Lewis acids in activating cyclic ethers for further transformations. In the context of this compound, a Lewis acid could coordinate to the ether oxygen, making the ring more susceptible to nucleophilic attack.

Metal-Catalyzed Ring-Opening:

Transition metal catalysis offers another avenue for the ring-opening of tetrahydropyran derivatives. Nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydropyrans with Grignard reagents have been shown to proceed via a stereospecific ring-opening to furnish acyclic alcohols. This methodology provides a means to form a new carbon-carbon bond concurrently with the cleavage of the cyclic ether. While this has been demonstrated on aryl-substituted systems, it is conceivable that a similar strategy could be developed for other substituted tetrahydropyrans.

| Ring-Opening Method | Catalyst/Reagent | Potential Product Type |

| Acid-Catalyzed | Strong Brønsted acids (e.g., H2SO4) | Dihydroxyalkanes (with water as nucleophile) |

| Lewis Acid-Mediated | Lewis acids (e.g., TiCl4, BF3·OEt2) | Functionalized acyclic ethers |

| Metal-Catalyzed | Nickel catalyst and Grignard reagent | Acyclic alcohols with a new C-C bond |

Modifications to the tetrahydropyran ring of this compound can also be achieved without ring-opening, through functional group interconversions.

C-H Functionalization:

Direct functionalization of the C-H bonds of the tetrahydropyran ring is a powerful strategy for introducing molecular complexity. Palladium-catalyzed stereoselective γ-methylene C-H arylation of 3-aminotetrahydropyran has been demonstrated. This reaction allows for the introduction of aryl groups at the C-5 position of the ring with high diastereoselectivity. Subsequent α-alkylation or arylation of the amino group can then be performed to generate di-substituted aminotetrahydropyrans. This two-step sequence could be a viable strategy for the derivatization of this compound.

Oxidation and Reduction:

The tetrahydropyran ring itself is relatively inert to standard oxidation and reduction conditions that would typically transform the ester or amino functionalities. However, intramolecular oxidation of unactivated C-H bonds by in situ generated dioxiranes can lead to the formation of substituted tetrahydropyrans. The stereoselectivity of such reactions is influenced by the substituents already present on the ring.

Reduction of functional groups on the tetrahydropyran ring, such as an ester to an alcohol, can be achieved using standard reducing agents. For example, the reduction of an ester on a polysubstituted tetrahydropyran to a primary alcohol has been accomplished using diisobutylaluminium hydride (DIBAL-H).

| Transformation | Reagent/Catalyst | Potential Modification |

| C-H Arylation | Pd(OAc)2, ArI | Introduction of an aryl group at C-5 |

| C-H Alkylation | (Following arylation and deprotection) | Introduction of an alkyl group at the nitrogen |

| Intramolecular C-H Oxidation | Activated ketones (for in situ dioxirane generation) | Introduction of a hydroxyl group on the ring |

| Ester Reduction | DIBAL-H | Conversion of the tert-butyl acetate to a primary alcohol |

Stereochemical Control and Epimerization Studies

The stereochemistry at the C-3 position of this compound is a key feature of the molecule. The control of this stereocenter during synthesis and its stability to epimerization are important considerations.

Stereochemical Control in Synthesis:

The stereoselective synthesis of substituted tetrahydropyrans has been achieved through various methods, including Prins cyclizations, oxa-Michael reactions, and catalytic asymmetric allylations followed by cyclization. The diastereoselectivity of these reactions is often controlled by the stereochemistry of the starting materials and the reaction conditions. For a molecule like this compound, the introduction of the amino and acetate-bearing substituent at the 3-position would likely be a key stereochemistry-determining step in its synthesis.

Epimerization Studies:

Epimerization at the C-3 position would involve the cleavage and reformation of one of the bonds to the chiral center. Under basic conditions, enolization of the tert-butyl acetate group could potentially lead to epimerization if the C-3 proton is accessible. However, this is generally unlikely for a quaternary center.

Computational and Theoretical Investigations of Tert Butyl 2 3 Aminooxan 3 Yl Acetate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For a molecule like Tert-butyl 2-(3-aminooxan-3-yl)acetate, which contains a flexible six-membered oxane ring and bulky substituents, a multitude of conformations are possible. Molecular dynamics (MD) simulations and conformational analysis techniques are employed to identify the most stable conformations and understand the dynamics of their interconversion.

The oxane ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings, minimizing both angle and torsional strain dalalinstitute.com. In this chair conformation, the substituents can occupy either axial or equatorial positions. The preferred orientation of the amino and tert-butyl acetate groups is determined by steric and electronic factors.

Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogen atoms on the same side of the ring dalalinstitute.com. The tert-butyl group is particularly large and will strongly favor the equatorial position. The amino group is smaller than the tert-butyl acetate group and its preference for the equatorial position is also significant.

Table 1: Predicted Relative Energies of Different Conformations of the Oxane Ring

| Conformation | Substituent Positions | Predicted Relative Energy (kcal/mol) |

| Chair | 3-amino (equatorial), 3-acetate (equatorial) | 0 (most stable) |

| Chair | 3-amino (axial), 3-acetate (equatorial) | > 2 |

| Chair | 3-amino (equatorial), 3-acetate (axial) | > 4 |

| Twist-Boat | - | > 5 |

Note: These are estimated values based on general principles of conformational analysis and have not been determined experimentally or through specific calculations for this molecule.

The energy landscape of this compound can be explored using computational methods such as potential energy surface (PES) scanning and molecular dynamics simulations. The PES maps the energy of the molecule as a function of its geometry, revealing the various stable conformations (local minima) and the energy barriers (transition states) that separate them.

Ring inversion is a key conformational transition for six-membered rings, where one chair conformation flips into another. During this process, the ring passes through higher-energy intermediates, such as the half-chair and twist-boat conformations. The energy barrier for ring inversion in oxane is lower than in cyclohexane due to the presence of the oxygen atom, which reduces torsional strain in the transition state nih.gov. The presence of bulky substituents on the oxane ring in this compound is expected to influence the energy barrier for this process.

Molecular dynamics simulations can provide a dynamic picture of the conformational transitions. By simulating the motion of the atoms over time, it is possible to observe the molecule exploring different conformations and to calculate the free energy differences between them. These simulations would likely show that the molecule spends the vast majority of its time in the di-equatorial chair conformation, with occasional, brief excursions to less stable conformations.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, charge distribution, and spectroscopic properties of a molecule. These calculations can also be used to predict its reactivity.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the molecular orbitals and the distribution of electron density in this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The presence of the nitrogen atom in the amino group and the oxygen atoms in the oxane ring and the ester group will lead to a non-uniform charge distribution. The nitrogen and oxygen atoms are more electronegative than the carbon and hydrogen atoms, and will therefore have a partial negative charge. This charge distribution can be visualized using electrostatic potential maps, which can help in predicting how the molecule will interact with other molecules.

Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the amino group is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The carbonyl carbon of the ester group is a potential site for nucleophilic attack.

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of the molecule. For example, the vibrational frequencies can be calculated and compared with an experimental infrared (IR) spectrum. The calculated frequencies can help in assigning the observed vibrational bands to specific molecular motions.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for the different nuclei in the molecule (¹H, ¹³C). These predicted chemical shifts can be a valuable tool in the interpretation of experimental NMR spectra, aiding in the structural elucidation of the compound.

Elucidation of Reaction Mechanisms and Energetics

For this compound, computational methods could be used to investigate a variety of potential reactions. For example, the mechanism of its synthesis could be studied to optimize the reaction conditions. The reactivity of the amino group in nucleophilic substitution or addition reactions could be explored, as could the hydrolysis of the ester group.

By mapping the entire reaction pathway, it is possible to identify any intermediates and to understand the detailed electronic changes that occur during the reaction. This level of detail is often inaccessible through experimental methods alone and highlights the complementary role of computational chemistry in modern chemical research.

Transition State Characterization for Key Synthetic Steps

One potential synthetic pathway could involve the nucleophilic ring-opening of a suitable epoxide precursor by an appropriate nitrogen-containing nucleophile, followed by esterification. Alternatively, the construction of the oxane ring itself could be a key step. Theoretical studies on the ring-opening of oxetanes, a four-membered cyclic ether with greater ring strain than the six-membered oxane, have shown that the transition state is highly dependent on the nature of the nucleophile and the catalyst employed. researchgate.net For instance, density functional theory (DFT) calculations have been used to analyze the transition states in the ring-opening copolymerization of oxetane, revealing the intricate role of catalyst coordination in lowering the activation energy barrier. researchgate.net

A hypothetical key synthetic step for forming a substituted oxane could involve an intramolecular cyclization. The transition state for such a reaction would be characterized by a specific geometry where the reacting atoms are brought into close proximity, with partially formed and broken bonds. The energy of this transition state would be a critical determinant of the reaction rate. Computational modeling, using methods such as DFT, could be employed to locate and characterize the geometry and energy of this transition state.

Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step

| Parameter | Description | Predicted Value Range | Computational Method |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 20-30 kcal/mol | DFT (e.g., B3LYP/6-31G*) |

| Key Bond Distances | Distances between atoms forming/breaking bonds in the transition state. | 1.5 - 2.5 Å | Geometry Optimization |

| Imaginary Frequency | A single negative frequency corresponding to the reaction coordinate at the transition state. | -200 to -500 cm⁻¹ | Frequency Calculation |

It is important to note that theoretical studies have highlighted that the ring opening of oxetanes can be a challenging task due to a less strained transition state compared to three-membered rings like oxiranes, thus requiring higher activation energy. researchgate.net This suggests that synthetic strategies for this compound would need to be carefully designed to overcome potentially high activation barriers.

Solvation Models and Environmental Effects on Reactivity

The reactivity of this compound is expected to be significantly influenced by its environment, particularly the solvent. Solvation models in computational chemistry are crucial for understanding these effects. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve the inclusion of a number of solvent molecules around the solute, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally more tractable alternative.

For a molecule like this compound, with its polar amino and ester groups and the ether oxygen in the oxane ring, solvent polarity is expected to play a major role. In polar protic solvents, hydrogen bonding between the solvent and the amino group, as well as the carbonyl and ether oxygens, would stabilize the ground state and potentially influence the transition states of reactions.

Quantum chemistry combined with high-field NMR has been effectively used to study the solvation structures of cyclic ethers in various electrolytes. jcesr.orgnih.gov These studies reveal that a range of solvation structures can coexist and that there is significant dynamic exchange. nih.gov For this compound, the composition of the solvation shell around the molecule would likely vary depending on the solvent mixture. Studies on cyclic ethers in mixed solvents have shown that preferential solvation by one of the solvent components can occur. nih.gov For instance, in a mixture of a hydrophilic and a hydrophobic solvent, the more polar solvent molecules would likely congregate around the polar functional groups of the solute.

Table 2: Predicted Solvation Effects on the Reactivity of this compound

| Solvent Type | Predicted Effect on Reactivity | Rationale |

| Polar Protic (e.g., water, ethanol) | May decrease nucleophilicity of the amino group but stabilize charged intermediates. | Hydrogen bonding to the lone pair of the nitrogen reduces its availability for reaction. Stabilization of ionic species in the transition state can accelerate certain reactions. |

| Polar Aprotic (e.g., DMSO, DMF) | May enhance the nucleophilicity of the amino group. | Less direct interaction with the amino lone pair compared to protic solvents, leaving it more available for nucleophilic attack. |

| Nonpolar (e.g., hexane, toluene) | Generally lower reactivity for polar reactions. | Poor stabilization of polar ground states and charged transition states. |

The choice of solvent can therefore be a critical parameter in the synthesis and subsequent reactions of this compound, and computational solvation models can provide valuable guidance in solvent selection to optimize reaction outcomes.

In Silico Approaches for Scaffold Design and Molecular Interactions

The oxane ring is a common motif in many biologically active natural products and synthetic compounds. nih.gov The incorporation of an amino and an acetate group at the 3-position of the oxane ring in this compound creates a unique three-dimensional scaffold that can be explored for various applications, particularly in medicinal chemistry. In silico methods are instrumental in designing and evaluating novel molecular scaffolds based on this core structure.

Scaffold Hopping and Bioisosteric Replacement: The oxane ring in this molecule can be considered a bioisosteric replacement for other cyclic systems in known active compounds. In silico screening of virtual libraries containing the 3-aminooxan-3-yl)acetate scaffold could identify new compounds with potentially improved pharmacological profiles. The oxetane ring, a smaller analog, has been successfully used as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups in drug design. nih.gov

Molecular Docking: To investigate the potential of this scaffold to interact with biological targets, molecular docking studies can be performed. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. A virtual library of compounds derived from the this compound scaffold could be docked into the active site of a target protein to identify potential inhibitors or modulators. The binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) can be analyzed to prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Based on the structure of this compound, a pharmacophore model could be developed featuring a hydrogen bond donor (the amino group), hydrogen bond acceptors (the ester carbonyl and oxane oxygen), and a hydrophobic feature (the tert-butyl group). This model could then be used to search for other molecules with similar spatial arrangements of functional groups.

Table 3: Potential In Silico Applications for the this compound Scaffold

| In Silico Technique | Application | Potential Outcome |

| Virtual Screening | Identification of novel bioactive compounds. | Discovery of new drug candidates with the 3-aminooxane scaffold. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Understanding the molecular basis of activity and guiding lead optimization. |

| Pharmacophore Modeling | Identification of key structural features for biological activity. | Design of new molecules with enhanced potency and selectivity. |

| ADMET Prediction | Assessment of absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage filtering of compounds with unfavorable pharmacokinetic profiles. |

Through these in silico approaches, the this compound core can serve as a starting point for the rational design of new molecules with tailored biological activities, accelerating the drug discovery and development process.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(3-aminooxan-3-yl)acetate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via palladium-catalyzed coupling reactions. For example, palladium acetate and tri--tolylphosphine in acetonitrile at 90°C have been used for similar tert-butyl ester derivatives, achieving yields dependent on substrate stoichiometry and catalyst loading . Optimizing temperature, solvent polarity (e.g., acetonitrile vs. ethyl acetate), and base selection (e.g., diisopropylethylamine) is critical to minimize side reactions like hydrolysis of the tert-butyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the oxane ring’s stereochemistry. Advanced 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in the oxane moiety .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 276.1897 for related tert-butyl amino esters) .

Q. What safety precautions are necessary when handling this compound?

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure, OV/AG/P99 for high concentrations) .

- Skin/Eye Protection : Wear nitrile gloves and goggles, as tertiary amines and esters may cause irritation .

- Environmental Control : Avoid drainage disposal; use chemical waste protocols compliant with REACH regulations .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is ideal for small-molecule refinement. Key steps:

- Input processed diffraction data (e.g., .hkl files) into SHELXL.

- Use

L.S.commands for anisotropic displacement parameters andAFIXfor rigid groups (e.g., tert-butyl). - Validate hydrogen bonding and packing interactions via WinGX/ORTEP visualization . Example refinement metrics: , for high-resolution data.

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) with hexane/isopropanol gradients.

- Asymmetric Catalysis : Employ enantioselective indole insertion reactions (e.g., Pd-catalyzed protocols) to control stereochemistry .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. How does the oxane ring’s conformation affect the compound’s reactivity in nucleophilic acyl substitution?

The chair conformation of the oxane ring stabilizes the amino group’s axial position, increasing steric hindrance and reducing nucleophilic attack at the ester carbonyl. Computational studies (e.g., DFT) or variable-temperature NMR can quantify ring puckering effects .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.